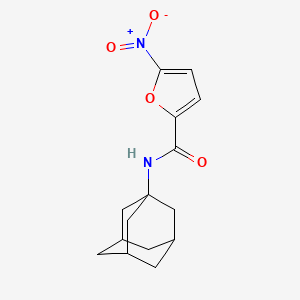![molecular formula C18H15N3O4 B4403701 3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4403701.png)
3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate
Vue d'ensemble
Description
3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is also known as PAC-1 and has been found to have promising anticancer properties.
Applications De Recherche Scientifique
PAC-1 has been found to have promising applications in scientific research, particularly in the field of cancer research. Studies have shown that PAC-1 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. PAC-1 has also been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of PAC-1 involves the activation of procaspase-3, an inactive precursor of caspase-3, which is a key enzyme involved in apoptosis. PAC-1 binds to procaspase-3 and induces its activation, leading to the cleavage of downstream targets and ultimately resulting in apoptosis of cancer cells. The exact mechanism of how PAC-1 binds to procaspase-3 is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that PAC-1 has selective toxicity towards cancer cells, with minimal effects on normal cells. PAC-1 has been found to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PAC-1 has also been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. However, further studies are needed to determine the long-term effects of PAC-1 on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PAC-1 in lab experiments is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. PAC-1 has also been found to have synergistic effects with chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using PAC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of PAC-1. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of PAC-1, particularly how it binds to procaspase-3. Further studies are also needed to determine the long-term effects of PAC-1 on normal cells and to develop more effective delivery methods for in vivo applications. Additionally, the potential use of PAC-1 in combination with other cancer therapies, such as immunotherapy, should be explored.
Propriétés
IUPAC Name |
[3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)24-15-9-5-8-14(10-15)18(23)19-11-16-20-17(21-25-16)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAVSQXCXLGJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4403619.png)
![2-[(4-fluorophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403623.png)
![3-ethoxy-4-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4403630.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4403636.png)

![1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4403641.png)
![4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)

![N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B4403665.png)


![4-benzyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4403697.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403718.png)